5-(bromomethyl)spiro[2.5]octane
Description
Properties
IUPAC Name |
7-(bromomethyl)spiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-7-8-2-1-3-9(6-8)4-5-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADUMIRJHNHCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a radical chain mechanism initiated by azobisisobutyronitrile (AIBN). NBS serves as both a bromine source and a mild oxidizing agent, minimizing over-bromination. Key parameters include:
- Solvent : Tetrachloromethane (CCl₄) or benzene, chosen for inertness and solubility.
- Temperature : Reflux conditions (80–100°C) to sustain radical propagation.
- Time : 6–12 hours, depending on substrate concentration.
The bromomethyl group installs preferentially at the 5-position due to steric and electronic factors inherent to the spiro[2.5]octane system. Post-reaction workup typically involves quenching with aqueous sodium thiosulfate, followed by extraction and solvent evaporation.
Yield and Purity Optimization
Laboratory yields range from 70–80%, with purity exceeding 95% after silica gel chromatography. Critical impurities include di-brominated byproducts (<5%) and unreacted starting material (<3%), which are separable via fractional distillation under reduced pressure.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and scalability while maintaining pharmaceutical-grade purity. Modifications to the laboratory protocol include:
Continuous Flow Reactor Systems
Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction time to 2–4 hours. This approach minimizes byproduct formation through precise temperature control.
Solvent and Catalyst Recycling
Non-polar solvents (e.g., hexane) are recovered via distillation and reused, lowering environmental impact. AIBN is substituted with cheaper initiators like benzoyl peroxide without compromising yield.
Alternative Bromination Approaches
While NBS is the reagent of choice, exploratory studies have evaluated other brominating agents:
Hydrogen Bromide (HBr) with Peroxides
HBr in the presence of di-tert-butyl peroxide induces electrophilic bromination. However, this method suffers from lower regioselectivity (50–60% desired product) and harsher conditions.
Bromine (Br₂) in Controlled Environments
Direct bromine use is avoided due to excessive reactivity, leading to ring-opening byproducts. However, dilute Br₂ in carbon disulfide at 0°C achieves moderate success (55% yield), highlighting the spiro system’s sensitivity.
Purification and Characterization Protocols
Isolation Techniques
- Distillation : Short-path distillation at 0.1 mmHg isolates the product as a colorless liquid (bp 110–115°C).
- Crystallization : Low-temperature crystallization from ethanol/water mixtures yields >99% purity for analytical standards.
Spectroscopic Characterization
- NMR : ¹H NMR (CDCl₃) displays a singlet for the spiro-CH₂-Br group at δ 3.45 ppm and characteristic cyclopropane protons at δ 1.2–1.8 ppm.
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 218.04 (C₉H₁₅Br⁺).
Comparative Analysis of Synthesis Methods
Table 1 summarizes key metrics for laboratory and industrial methods:
| Parameter | Laboratory (NBS/AIBN) | Industrial (Continuous Flow) |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Reaction Time | 6–12 h | 2–4 h |
| Purity | >95% | >99% |
| Solvent Consumption | High | Recycled |
| Scalability | Limited | High |
Chemical Reactions Analysis
Types of Reactions
5-(bromomethyl)spiro[2.5]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
Organic Synthesis
5-(Bromomethyl)spiro[2.5]octane serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. Its bromomethyl group can participate in various reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to a diverse range of derivatives.
- Oxidation and Reduction Reactions: The compound can be oxidized to form alcohols or carboxylic acids, while reduction can yield corresponding methyl derivatives.
Medicinal Chemistry
Research indicates potential therapeutic applications for this compound:
- Anticancer Activity: Modifications at the bromomethyl position have been shown to enhance cytotoxicity against cancer cell lines, suggesting that derivatives may exhibit improved biological activity against tumors.
- Enzyme Inhibition: Studies indicate that bromomethyl derivatives can act as effective inhibitors for specific enzymes, impacting metabolic processes and suggesting new avenues for drug development targeting enzyme-related diseases.
Biological Probes
The compound has been utilized as a probe in biochemical assays to study enzyme mechanisms and interactions with biomolecules, highlighting its utility in biochemical research settings.
Case Studies and Research Findings
Several studies have explored the biological implications of spiro compounds similar to this compound:
- Anticancer Activity: A study demonstrated that derivatives with nucleophiles introduced at the bromomethyl position exhibited enhanced cytotoxicity against various cancer cell lines, indicating potential for developing new anticancer agents.
- Enzyme Inhibition Studies: Research involving enzyme assays has shown that certain bromomethyl derivatives effectively inhibit specific enzymes involved in metabolic pathways, suggesting their potential use in therapeutic applications for diseases related to enzyme dysfunction.
- Biochemical Probes: The compound has been successfully employed as a biochemical probe to investigate enzyme mechanisms, providing insights into cellular interactions and processes critical for understanding disease mechanisms.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)spiro[2.5]octane involves its reactivity as a bromomethyl compound. The bromomethyl group can participate in nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. This reactivity is leveraged in various synthetic applications to introduce new functional groups into the spirocyclic framework.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-(bromomethyl)spiro[2.5]octane with structurally analogous spiro compounds:
Physical and Chemical Properties
- Polarity : The oxa- and aza-spiro derivatives (e.g., 2-Bromo-6-oxaspiro[2.5]octane) exhibit higher polarity due to heteroatoms, impacting solubility in polar solvents .
- Steric Effects : Positional isomers like 6-(bromomethyl)spiro[2.5]octane show distinct steric profiles; the C-6 bromomethyl group may hinder axial C–H bond activation compared to C-5 .
- Thermal Stability : Fluorinated derivatives (e.g., 1-(bromomethyl)-6,6-difluorospiro[2.5]octane) likely exhibit enhanced stability due to C–F bond strength .
Research Findings and Trends
- Conformational Studies : The spiro[2.5]octane framework resists ring puckering, making it a valuable motif for enforcing planar geometries in catalysts or ligands .
- Mechanistic Insights : In manganese-catalyzed C–H oxidations, tert-butyl-substituted spiro[2.5]octanes show regioselective H-atom transfer, highlighting the role of substituents in directing reactivity .
- Commercial Availability : Derivatives like 5-Boc-5-azaspiro[2.5]octane are marketed by suppliers (e.g., ChemBK) for drug discovery, underscoring their industrial relevance .
Biological Activity
5-(Bromomethyl)spiro[2.5]octane, with the chemical formula CHBr, is an organic compound characterized by a unique spirocyclic structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.
The synthesis of this compound typically involves the bromination of spiro[2.5]octane using reagents such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, resulting in the formation of the bromomethyl derivative. This compound's structure allows for various chemical modifications, making it a versatile building block in organic chemistry .
The biological activity of this compound is largely attributed to its reactivity as a bromomethyl compound. The bromomethyl group can act as an electrophile, participating in nucleophilic substitution reactions. This property is essential for its application in biochemical assays and enzyme mechanism studies, where it may interact with biological macromolecules such as proteins and nucleic acids .
Research Findings and Case Studies
Several studies have explored the biological implications of similar spiro compounds, providing insights into the potential applications of this compound.
- Anticancer Activity : A study on spirocyclic compounds demonstrated that modifications at the bromomethyl position could enhance cytotoxicity against cancer cell lines. The introduction of nucleophiles in substitution reactions can lead to derivatives with improved biological activity against tumors .
- Enzyme Inhibition : Research involving enzyme assays has shown that bromomethyl derivatives can serve as effective inhibitors for certain enzymes, impacting metabolic processes within cells. This suggests potential therapeutic applications for this compound in drug development targeting enzyme-related diseases .
- Biochemical Probes : The compound has been utilized as a probe in biochemical assays to study enzyme mechanisms and interactions with biomolecules, highlighting its utility in biochemical research settings .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| Spiro[2.5]octane | Parent compound | Baseline reactivity |
| 7-(Chloromethyl)spiro[2.5]octane | Halogenated derivative | Varying reactivity profiles |
| 7-(Hydroxymethyl)spiro[2.5]octane | Hydroxyl derivative | Potentially enhanced solubility |
The presence of different substituents (e.g., bromine vs. chlorine vs. hydroxymethyl groups) significantly alters the reactivity and biological activity of these compounds, emphasizing the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
